molecular formula C7H6N2 B043246 3-Cyano-4-methylpyridine CAS No. 5444-01-9

3-Cyano-4-methylpyridine

Cat. No.: B043246
CAS No.: 5444-01-9
M. Wt: 118.14 g/mol
InChI Key: XLAPHZHNODDMDD-UHFFFAOYSA-N
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Description

3-Cyano-4-methylpyridine, also known as 4-Methyl-3-pyridinecarbonitrile, is a heterocyclic organic compound with the molecular formula C7H6N2. It is characterized by a pyridine ring substituted with a cyano group at the third position and a methyl group at the fourth position. This compound is known for its applications in various chemical processes and is a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyano-4-methylpyridine can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Cyano-4-methylpyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Cyano-4-methylpyridine is unique due to the presence of both the cyano and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and valuable in various research applications .

Properties

IUPAC Name

4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAPHZHNODDMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281046
Record name 3-Cyano-4-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5444-01-9
Record name 4-Methyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5444-01-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 19882
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Record name 5444-01-9
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Record name 3-Cyano-4-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bromo-4-methylpyridine (20.0 g, 116 mmol) is dissolved in DMF (100 ml), and thereto is added cuprous cyanide (11.6 g, 30 mmol), and the mixture is heated under reflux for 18 hours. After cooling, a 25% aqueous ammonia (200 ml) and a saturated aqueous ammonium chloride solution (200 ml) are added to the reaction solution, and the mixture is extracted with ethyl acetate (200 ml×5). The organic layer is washed with a saturated brine (100 ml), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexane) to give the title compound (11.0 g) as colorless crystals, m.p. 75-78° C.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
11.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

hydrogenating the 3-cyano-2,6-dichloro-4-methylpyridine produced in b) in the presence of an organic solvent, with an hydrogenation catalyst selected from the group consisting of palladium (II) chloride and 10% Pd/C, at 50 to 150 psi, at a temperature of from 20° C. to 100° C., for 6 to 24 hours, to produce 3-cyano-4-methylpyridine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
palladium (II) chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 2,6-dichloro-3-cyano-4-methylpyridine (47 g, 0.25 mol), sodium acetate (41.2 g, 0.5 mol), and palladium (II) chloride (0.5 g) in 220 mL of methanol was hydrogenated on a Parr apparatus under 50 PSI (initial pressure). When the uptake ceased the catalyst was filtered (solka floc) and the filtrate concentrated in vacuo. The crude residue was distilled under vacuum through a Vigreaux column and the product collected at 68°-72° C./2 mm (25.3 g, 85%, as a clear liquid).
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
41.2 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Name
palladium (II) chloride
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

Referring to JP-A-7-10841, 2,6-dichloro-4-methylnicotinonitrile (manufactured by Mabridge) (17.0 g, 90.9 mmol) was dissolved in methanol (450 ml), and 10% Pd—C (1.7 g, 10 wt. %) and sodium acetate (15.2 g, 186 mmol) were added. The mixture was stirred at room temperature under hydrogen pressure for 16 hrs. and the catalyst and the like were filtered off. The solvent was concentrated under reduced pressure, and the resulting mixture was partitioned between dichloromethane (300 ml)-5% aqueous sodium hydrogen carbonate (200 ml). The organic layer was dried and the resulting mixture was concentrated under reduced pressure. Recrystallization from a small amount of isopropyl ether gave the title compound (9.2 g, 86%).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Three
Quantity
1.7 g
Type
catalyst
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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